

In-Depth Toxicological Profile of 2-Ethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-5-methylpyrazine**

Cat. No.: **B082492**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for **2-Ethyl-5-methylpyrazine**, a key flavoring agent found in a variety of food products. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary

2-Ethyl-5-methylpyrazine is a heterocyclic aromatic compound that contributes to the flavor profile of many cooked and roasted foods. Toxicological evaluation of this compound and its structural analogs indicates a low order of acute and subchronic toxicity. While it is not found to be mutagenic in bacterial systems, some related pyrazine derivatives have shown potential for clastogenicity in mammalian cells in vitro. The primary route of metabolism in rats involves the oxidation of the ethyl and methyl side chains.

Acute and Subchronic Toxicity

The toxicological profile of **2-Ethyl-5-methylpyrazine** and its close structural analog, 2-ethyl-3, (5 or 6)-dimethylpyrazine, has been evaluated in acute and subchronic oral toxicity studies.

Acute Oral Toxicity

The median lethal dose (LD50) provides an indication of the acute toxicity of a substance. For **2-Ethyl-5-methylpyrazine**, the oral LD50 in rats has been reported as 900 mg/kg body weight.

A structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, was found to have an oral LD50 of 460 mg/kg body weight in rats.[1][2]

Table 1: Acute Oral Toxicity Data

Compound	Test Species	Route of Administration	LD50
2-Ethyl-5-methylpyrazine	Rat	Oral	900 mg/kg bw
2-ethyl-3,(5 or 6)-dimethylpyrazine	Rat	Oral	460 mg/kg bw[1][2]

Subchronic Oral Toxicity

Subchronic toxicity studies provide information on the potential adverse effects of repeated exposure to a substance over a longer period. Two 90-day feeding studies in rats have been conducted on the structural analog 2-ethyl-3,(5 or 6)-dimethylpyrazine. One study reported a No-Observed-Adverse-Effect Level (NOAEL) of 12.5 mg/kg body weight per day for both sexes.[1][2] A second study established a NOAEL of 17 mg/kg/day for male rats and 18 mg/kg/day for female rats.[1][2]

Table 2: 90-Day Repeated Dose Oral Toxicity Data for 2-ethyl-3,(5 or 6)-dimethylpyrazine

Test Species	Duration	NOAEL (Male)	NOAEL (Female)	Reference Study
Rat	90 days	12.5 mg/kg bw/day	12.5 mg/kg bw/day	Study 1[1][2]
Rat	90 days	17 mg/kg bw/day	18 mg/kg bw/day	Study 2[1][2]

Genotoxicity

The genotoxic potential of **2-Ethyl-5-methylpyrazine** and related pyrazine derivatives has been assessed in various assays. While no specific genotoxicity studies were found for **2-**

Ethyl-5-methylpyrazine itself, data from structurally similar compounds provide valuable insights.

Bacterial Reverse Mutation Assay (Ames Test)

Structurally similar pyrazine derivatives have been reported as non-mutagenic in bacterial reverse mutation assays (Ames test).[\[1\]](#)[\[2\]](#) This test evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.

In Vitro Micronucleus Test

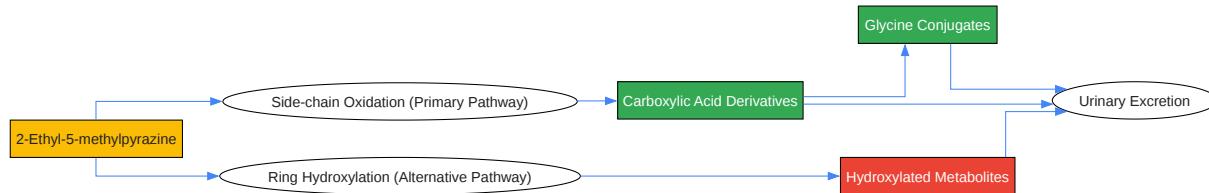
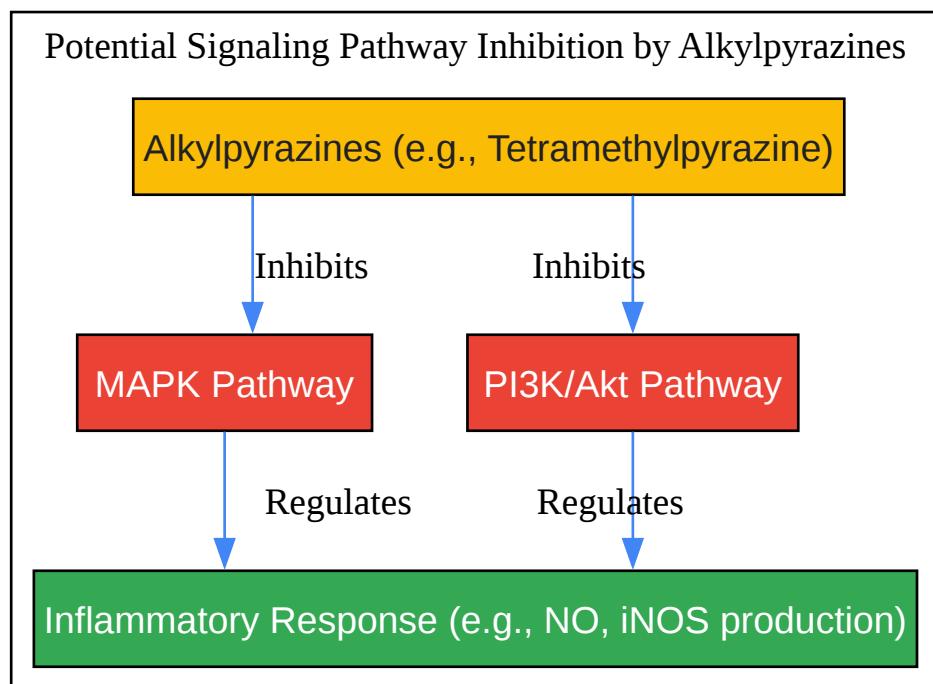

In contrast to the negative results in bacterial assays, some structurally similar pyrazine derivatives have been reported to be clastogenic in mammalian cells in vitro.[\[1\]](#)[\[2\]](#) The in vitro micronucleus test assesses the potential of a substance to cause chromosomal damage, which can manifest as the formation of micronuclei in the cytoplasm of treated cells. Positive results in assays with Chinese Hamster Ovary (CHO) cells have been reported for some pyrazines.[\[1\]](#)

Table 3: Summary of Genotoxicity Data for Structurally Similar Pyrazine Derivatives

Assay	Test System	Result
Bacterial Reverse Mutation Assay (Ames Test)	<i>Salmonella typhimurium</i> , <i>Escherichia coli</i>	Non-mutagenic [1] [2]
In Vitro Micronucleus Test	Mammalian cells (e.g., CHO cells)	Clastogenic [1]

Metabolism and Toxicokinetics


In rats, **2-Ethyl-5-methylpyrazine** and other alkyl-substituted pyrazines are primarily metabolized through the oxidation of their aliphatic side chains.[\[1\]](#)[\[3\]](#) This process leads to the formation of corresponding carboxylic acid derivatives, which are then excreted, primarily in the urine, either as such or as their glycine conjugates.[\[3\]](#) Ring hydroxylation can also occur as an alternative metabolic pathway, particularly when side-chain oxidation is sterically hindered.[\[3\]](#)

[Click to download full resolution via product page](#)

Metabolic pathway of **2-Ethyl-5-methylpyrazine** in rats.

Signaling Pathways

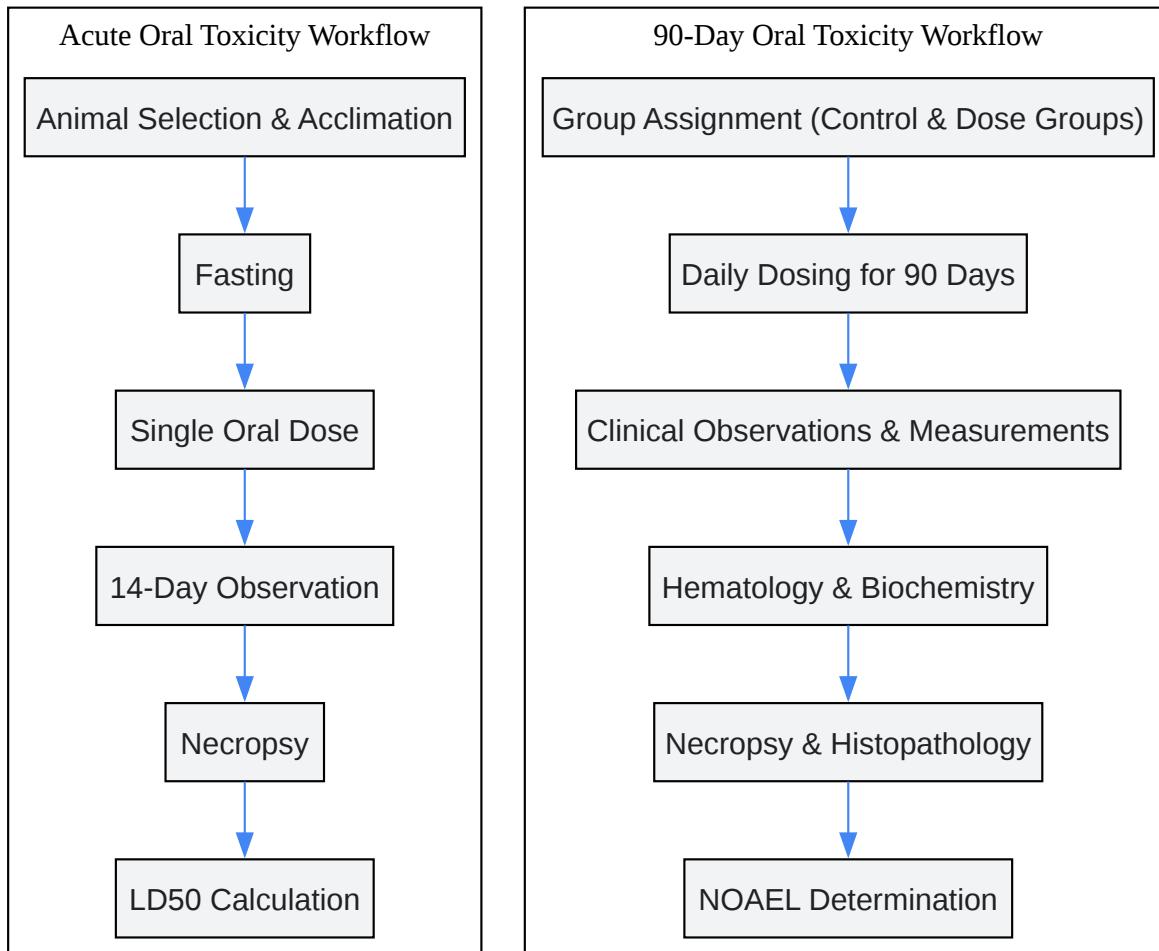
The specific signaling pathways affected by **2-Ethyl-5-methylpyrazine** have not been extensively studied. However, research on other alkylpyrazines, such as tetramethylpyrazine, suggests potential interactions with key cellular signaling cascades. Tetramethylpyrazine has been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in microglial cells by blocking the MAPK and PI3K/Akt signaling pathways.^[4] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival. Further research is needed to determine if **2-Ethyl-5-methylpyrazine** exerts similar effects.

[Click to download full resolution via product page](#)

Potential signaling pathways affected by alkylpyrazines.

Experimental Protocols

The toxicological studies cited in this guide are generally conducted following standardized international guidelines.


Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 425)

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.
- Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water, withheld) for a specified period before dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

90-Day Repeated Dose Oral Toxicity - General Protocol (Based on OECD Guideline 408)

- Test Animals: Young, healthy rats are randomly assigned to control and treatment groups (typically 10 males and 10 females per group).
- Dose Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.
- Clinical Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
- Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are preserved for histopathological examination.
- Data Analysis: The NOAEL is determined by identifying the highest dose at which no statistically or biologically significant adverse effects are observed.

[Click to download full resolution via product page](#)

Generalized experimental workflows for toxicity testing.

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol (Based on OECD Guideline 471)

- Tester Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used.

- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver).
- Exposure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix.
- Plating: The treated bacteria are plated on minimal agar plates lacking the required amino acid (histidine for *S. typhimurium*, tryptophan for *E. coli*).
- Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Micronucleus Test - General Protocol (Based on OECD Guideline 487)

- Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured.
- Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
- Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
- Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Scoring: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.
- Evaluation: A substance is considered clastogenic or aneuploid if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion

Based on the available toxicological data, **2-Ethyl-5-methylpyrazine** exhibits a low level of acute and subchronic toxicity. While it does not appear to be mutagenic in bacterial systems, the potential for clastogenicity in mammalian cells, as suggested by data on related pyrazines, warrants consideration. The metabolic profile indicates efficient detoxification and excretion. Further research is required to elucidate the specific signaling pathways that may be affected by this compound to provide a more complete understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine inhibits production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells through blockade of MAPK and PI3K/Akt signaling pathways, and suppression of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of 2-Ethyl-5-methylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082492#toxicological-data-for-2-ethyl-5-methylpyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com